Fusafungine

Description

Properties

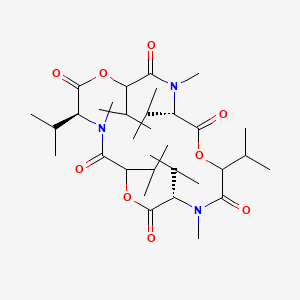

IUPAC Name |

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZMDSVSLSIMSC-OGLSAIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912008 | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393-87-9, 11113-62-5 | |

| Record name | Fusafungine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusafungine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08965 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fusafungine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fusafungine's Anti-Inflammatory Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine, a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium, has demonstrated notable anti-inflammatory properties in addition to its antimicrobial activity.[1][2] Historically used in the topical treatment of upper respiratory tract infections, its mechanism of action in modulating the inflammatory response has been a subject of scientific investigation. This technical guide provides an in-depth overview of the core anti-inflammatory pathways affected by this compound, summarizing key experimental findings and methodologies for researchers in drug discovery and development. It is important to note that this compound-containing medicines have been withdrawn from the market in some regions due to concerns about serious allergic reactions.[3]

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by:

-

Inhibiting the production of pro-inflammatory cytokines.

-

Down-regulating the expression of cell adhesion molecules.

-

Suppressing T-cell activation and proliferation.

These actions are thought to be mediated, at least in part, through post-transcriptional regulation of gene expression.

Data Presentation: Summary of this compound's Anti-Inflammatory Effects

The following tables summarize the qualitative and quantitative effects of this compound on key inflammatory markers.

| Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production | | :--- | :--- | | Cytokine | Effect | | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production.[1] | | Interleukin-1 (IL-1) | Inhibition of production.[1] | | Interleukin-6 (IL-6) | Inhibition of production.[1] | | Interferon-gamma (IFN-γ) | Inhibition of synthesis by activated T-cells.[2] |

| Table 2: Effect of this compound on Cell Adhesion Molecule Expression | | :--- | :--- | | Molecule | Effect | | Intercellular Adhesion Molecule-1 (ICAM-1) | Down-regulation of expression.[1][2] |

| Table 3: Effect of this compound on T-Cell Function | | :--- | :--- | | Process | Effect | | T-cell activation | Inhibition.[2] | | T-cell proliferation | Inhibition.[2] |

Signaling Pathways Implicated in this compound's Anti-Inflammatory Action

While direct evidence specifically elucidating the complete signaling cascade for this compound is limited, the observed downstream effects strongly suggest the involvement of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The anti-inflammatory action is also attributed to its influence on post-transcriptional regulation of cytokine mRNA.

Post-Transcriptional Regulation

This compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6, primarily by acting at a post-transcriptional level.[1][2] This suggests that this compound may influence the stability or translation of the mRNA transcripts for these cytokines.

References

A Technical Guide to the Secondary Metabolite Biosynthesis in Fusarium lateritium

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research specifically detailing the secondary metabolite biosynthesis of Fusarium lateritium is limited. This guide provides a comprehensive overview based on the broader understanding of the Fusarium genus. The methodologies and pathways described herein are foundational for investigating secondary metabolism in less-characterized species like F. lateritium.

Introduction

The genus Fusarium is a rich source of structurally diverse secondary metabolites, ranging from mycotoxins to compounds with potential pharmaceutical and agricultural applications.[1][2][3][4] Fusarium lateritium, a member of the Fusarium lateritium species complex (FLSC), has been less extensively studied in this regard.[5][6] However, the genomic potential for producing bioactive compounds is significant, as evidenced by the isolation of novel cyclic lipopeptides, Acuminatums E and F, from Fusarium lateritium HU0053.[2] This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the core principles of secondary metabolite biosynthesis in Fusarium, which can be applied to the investigation of F. lateritium.

**Known Secondary Metabolites in the Fusarium Genus

Fusarium species are known to produce a wide array of secondary metabolites, which can be broadly categorized as polyketides, nonribosomal peptides, terpenoids, and alkaloids.[1][2] While a comprehensive profile for F. lateritium is not yet available, preliminary genomic investigations of the closely related F. sarcochroum suggest the presence of gene clusters likely involved in the production of sphinganine-analog metabolites.[5][6]

Table 1: Major Classes of Secondary Metabolites Produced by Fusarium Species

| Metabolite Class | Core Biosynthetic Enzyme(s) | Examples from the Fusarium Genus | Potential Bioactivities |

| Polyketides | Polyketide Synthases (PKSs) | Zearalenone, Bikaverin, Fusaric Acid | Mycotoxic, Antimicrobial, Phytotoxic |

| Nonribosomal Peptides | Nonribosomal Peptide Synthetases (NRPSs) | Beauvericin, Enniatins, Apicidin | Antimicrobial, Insecticidal, Antimalarial |

| Terpenoids | Terpene Cyclases/Synthases | Trichothecenes (e.g., Deoxynivalenol), Gibberellins | Mycotoxic, Phytotoxic, Plant Growth Regulation |

| PKS-NRPS Hybrids | Hybrid PKS-NRPS enzymes | Fusarins, Equisetin | Mycotoxic, Antibacterial |

| Alkaloids | Various (e.g., Dimethylallyl Tryptophan Synthases) | Fusaritricines | Chemotaxonomic Significance |

Regulation of Secondary Metabolite Biosynthesis in Fusarium

The biosynthesis of secondary metabolites in Fusarium is a tightly regulated process, influenced by a complex interplay of environmental cues, genetic factors, and signaling pathways.[1] Understanding these regulatory networks is crucial for inducing the expression of silent biosynthetic gene clusters (BGCs) and discovering novel compounds.

Environmental Factors

A variety of environmental conditions are known to modulate secondary metabolism in Fusarium. The "One Strain, Many Compounds" (OSMAC) approach, which involves systematic variation of cultivation parameters, is a powerful strategy to explore the metabolic potential of a given strain.[2][7]

Table 2: Influence of Environmental Factors on Secondary Metabolite Production in Fusarium

| Factor | Effect on Secondary Metabolism | Examples in Fusarium |

| Light | Can act as a positive or negative regulator. | Light can influence the production of various pigments and mycotoxins. |

| Temperature | Optimal temperature for growth may differ from that for secondary metabolite production. | Shifting cultivation temperature can induce the production of different compounds. |

| pH | Ambient pH can significantly alter the metabolic profile. | Production of fusarin C in F. fujikuroi is favored under acidic conditions.[1] |

| Carbon Sources | The type and concentration of carbon source can influence which BGCs are expressed. | Different sugars can lead to the production of distinct sets of metabolites. |

| Nitrogen Sources | Nitrogen availability and type are critical regulatory signals. | Fusarubin production in F. chlamydosporum is favored in nitrogen-limited conditions.[1] |

Genetic Regulation

At the genetic level, secondary metabolite biosynthesis is controlled by both pathway-specific and global regulators.

-

Pathway-Specific Transcription Factors: These regulators are typically located within the BGC they control and are responsible for the coordinated expression of the biosynthetic genes. Examples include Tri6, which regulates trichothecene biosynthesis.[1]

-

Global Transcription Factors: These factors respond to broader cellular and environmental signals and can regulate multiple BGCs. A key global regulator in many fungi is LaeA, a methyltransferase that is part of the Velvet complex.[1][8] LaeA is generally a positive regulator of secondary metabolism.[1][8]

Signaling Pathways

Several conserved eukaryotic signaling pathways are involved in transducing environmental signals to the regulatory machinery of secondary metabolism.

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Fusarium.

Caption: Cyclic AMP (cAMP) Signaling Pathway in Fusarium.

Experimental Protocols for Investigating Secondary Metabolism

A systematic approach is required to identify and characterize secondary metabolites from F. lateritium. The following protocols provide a general framework that can be adapted based on the specific research objectives.

Protocol 1: Cultivation and Extraction of Secondary Metabolites (OSMAC Approach)

-

Strain Activation: Inoculate F. lateritium onto Potato Dextrose Agar (PDA) and incubate at 25°C for 5-7 days.

-

Liquid Culture Inoculation: Prepare a set of different liquid media (e.g., Potato Dextrose Broth, Czapek-Dox Broth, Yeast Extract Sucrose Broth). Inoculate each flask with agar plugs from the actively growing culture.

-

Incubation: Incubate the liquid cultures under different conditions (e.g., static vs. shaking, varying temperatures, light/dark cycles) for 14-21 days.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Dry the mycelium, grind it to a fine powder, and extract with methanol or a mixture of dichloromethane and methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Caption: One Strain, Many Compounds (OSMAC) Experimental Workflow.

Protocol 2: Metabolite Profiling and Identification

-

Sample Preparation: Dissolve the crude extracts in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

LC-MS/MS Analysis:

-

Inject the samples into a High-Performance Liquid Chromatography (HPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS).

-

Use a C18 column with a water/acetonitrile gradient (both containing 0.1% formic acid).

-

Acquire data in both positive and negative ionization modes.

-

-

Data Analysis:

-

Process the raw data using metabolomics software (e.g., XCMS, MZmine).

-

Perform peak picking, alignment, and deconvolution.

-

Compare the resulting MS and MS/MS spectra against databases (e.g., METLIN, GNPS) for tentative identification of known compounds.

-

For novel compounds, detailed structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is required.

-

Protocol 3: Biosynthetic Gene Cluster Analysis

-

Genome Sequencing: Sequence the genome of the F. lateritium strain of interest using long-read sequencing technologies for better assembly of repetitive regions common in BGCs.

-

BGC Prediction: Use bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative BGCs within the genome.

-

Gene Expression Analysis (Transcriptomics):

-

Cultivate the fungus under conditions that induce and repress the production of the target metabolite.

-

Extract total RNA and perform RNA-sequencing.

-

Map the reads to the genome and perform differential gene expression analysis to identify the BGC that is co-regulated with metabolite production.

-

-

Gene Functional Characterization:

-

Use gene knockout or overexpression strategies to confirm the involvement of a specific BGC or individual genes in the biosynthesis of the metabolite of interest.[9]

-

Conclusion and Future Directions

While our understanding of the secondary metabolism of Fusarium lateritium is still in its infancy, the tools and knowledge gained from studying other Fusarium species provide a clear roadmap for future research. A concerted effort employing the OSMAC approach, coupled with advanced analytical and genomic techniques, will undoubtedly unlock the biosynthetic potential of this species. Such endeavors are crucial for the discovery of novel, bioactive compounds that could lead to the development of new pharmaceuticals and agrochemicals. The exploration of the F. lateritium species complex represents a promising frontier in natural product discovery.

References

- 1. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Secondary Metabolite Gene Regulation in Mycotoxigenic Fusarium Species: A Focus on Chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Known from trees and the tropics: new insights into the Fusarium lateritium species complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studiesinmycology.org [studiesinmycology.org]

- 7. addi.ehu.es [addi.ehu.es]

- 8. Functional Roles of FgLaeA in Controlling Secondary Metabolism, Sexual Development, and Virulence in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

In Vitro Antibacterial Spectrum of Fusafungine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Fusafungine, a formerly marketed antibiotic derived from the fungus Fusarium lateritium. This document collates available data on its antimicrobial activity, details the methodologies for its assessment, and presents a conceptual framework for its mechanism of action. Due to its withdrawal from the market, contemporary research and data are limited; this guide represents a synthesis of historical findings.

In Vitro Antibacterial and Antifungal Activity of this compound

This compound exhibited a broad spectrum of bacteriostatic activity, primarily against Gram-positive bacteria, and also demonstrated efficacy against certain Gram-negative bacteria, atypical pathogens, and some fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) data available from published studies. It is important to note that due to the poor solubility of this compound in standard testing media, modified protocols were often employed, which may affect the comparability of results between studies.[1]

| Microorganism | Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Gram-Positive Bacteria | ||||||

| Staphylococcus aureus (including MRSA) | Aerobic Cocci | Data not available | < 30 | Data not available | Data not available | [1] |

| Streptococcus pneumoniae | Aerobic Cocci | Data not available | < 30 | Data not available | Data not available | [1] |

| Streptococcus pyogenes (Group A Strep) | Aerobic Cocci | Data not available | < 30 | Data not available | Data not available | [1] |

| Streptococcus mutans | Aerobic Cocci | Data not available | < 30 | Data not available | Data not available | [1] |

| Aerobic/Anaerobic Gram-positive cocci | Mixed | Data not available | < 30 | Data not available | Data not available | [1] |

| Atypical Bacteria | ||||||

| Mycoplasma pneumoniae | Atypical | Data not available | < 18 | Data not available | Data not available | [1] |

| Other Bacteria | ||||||

| Nocardia sp. | Aerobic Actinomycete | Data not available | < 13 | Data not available | Data not available | [1] |

| Fungi | ||||||

| Candida albicans | Yeast | Data not available | < 32 | Data not available | Data not available | [1] |

Note: Much of the available data provides an upper limit for the MIC (e.g., <30 µg/mL) rather than a precise value, reflecting the methodologies used in older studies.

Experimental Protocols for MIC Determination

The determination of this compound's MIC is complicated by its poor aqueous solubility.[1] Standard CLSI and EUCAST broth microdilution and agar dilution methods require modification. The following protocol is a generalized reconstruction based on available information, emphasizing the necessary modifications.

Preparation of this compound Stock Solution

Due to its limited water solubility, a stock solution of this compound must be prepared in an appropriate organic solvent.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of poorly soluble non-polar compounds for antimicrobial susceptibility testing. Methanol or ethanol can also be considered. The final concentration of the solvent in the test medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on the test organisms.

-

Procedure:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a minimal volume of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Ensure complete dissolution. The stock solution should be prepared fresh on the day of the experiment or stored under appropriate conditions (e.g., at -20°C or -80°C in small aliquots) if stability data is available.

-

Modified Broth Microdilution Method

This method is adapted from standard protocols to accommodate the use of an organic solvent for the stock solution.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria. For fastidious organisms like Streptococcus pneumoniae, supplementation with 2-5% lysed horse blood is necessary.

-

Procedure:

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add a calculated volume of the this compound stock solution to the first well of each row to achieve the highest desired test concentration, accounting for the final volume of 200 µL after inoculum addition.

-

Perform serial two-fold dilutions by transferring 100 µL from each well to the subsequent well in the row. Discard 100 µL from the last well.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from fresh (18-24 hour) colonies on an appropriate agar plate.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air. For capnophilic organisms like Streptococcus pneumoniae, incubate in a 5% CO₂ atmosphere.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration of this compound using a modified broth microdilution method.

Mechanism of Antibacterial Action

The precise molecular signaling pathways of this compound's antibacterial action are not well-elucidated in the available literature. However, existing evidence points towards a mechanism involving disruption of the bacterial cell membrane. It is proposed that this compound acts as an ionophore, creating pores or channels in the cell membrane. This action disrupts the electrochemical gradient across the membrane, leading to an uncontrolled passage of ions and small molecules. The subsequent loss of membrane potential and cellular contents ultimately results in the inhibition of bacterial growth and, at higher concentrations, cell death.

Further research would be necessary to delineate the specific interactions between this compound and bacterial membrane components and to identify any downstream signaling cascades that may be triggered. The primary focus of research on this compound has historically been on its anti-inflammatory properties.

References

Fusafungine's Impact on Pro-Inflammatory Cytokine Production: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusafungine, a cyclic depsipeptide antibiotic with a history of use in upper respiratory tract infections, has demonstrated significant anti-inflammatory properties. A key aspect of this activity is its ability to modulate the production of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of this compound's effects on cytokine expression, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is collated from seminal in-vitro studies and is intended to serve as a resource for researchers and professionals in the field of drug development and inflammation biology. It is important to note that this compound has been withdrawn from the market in some regions due to concerns about rare but severe allergic reactions.[1]

Quantitative Analysis of Cytokine Inhibition

This compound has been shown to inhibit the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). The following table summarizes the quantitative data on the inhibitory effects of this compound on cytokine release from stimulated human alveolar macrophages.

| Cytokine | Cell Type | Stimulant | This compound Concentration | % Inhibition (Mean ± SEM) | Reference |

| TNF-α | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | 1 µg/mL | 55 ± 8% | (Gosset et al., 1996) |

| IL-1β | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | 1 µg/mL | 45 ± 10% | (Gosset et al., 1996) |

| IL-6 | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | 1 µg/mL | 60 ± 12% | (Gosset et al., 1996) |

| IL-8 | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | 1 µg/mL | 50 ± 9% | (Gosset et al., 1996) |

Table 1: Summary of quantitative data on the inhibition of pro-inflammatory cytokine production by this compound in human alveolar macrophages stimulated with LPS. Data is extrapolated from graphical representations in the cited literature and represents the approximate mean inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound's effect on pro-inflammatory cytokine production.

Isolation and Culture of Human Alveolar Macrophages

-

Source: Bronchoalveolar lavage (BAL) fluid from healthy, non-smoking volunteers.

-

Protocol:

-

BAL fluid is centrifuged to pellet the cells.

-

The cell pellet is washed with phosphate-buffered saline (PBS).

-

Cells are resuspended in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are plated in 24-well plates at a density of 1 x 10^6 cells/mL and incubated for 2 hours at 37°C in a 5% CO2 atmosphere to allow for macrophage adherence.

-

Non-adherent cells are removed by washing with PBS.

-

Adherent cells, identified as macrophages by morphology and non-specific esterase staining, are cultured overnight before stimulation.

-

In-Vitro Stimulation and this compound Treatment

-

Protocol:

-

Cultured human alveolar macrophages are pre-incubated with this compound (dissolved in a suitable solvent such as DMSO, with appropriate vehicle controls) at the desired concentrations (e.g., 1 µg/mL) for 1 hour.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 10 ng/mL.

-

Control wells include cells with medium alone, cells with LPS alone, and cells with this compound alone.

-

The cells are incubated for 18-24 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

Supernatants are stored at -80°C until cytokine analysis.

-

Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Protocol:

-

Commercially available ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8 are used.

-

96-well microplates are coated with a capture antibody specific for the cytokine of interest.

-

After washing, the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells.

-

The plates are incubated to allow the cytokine to bind to the capture antibody.

-

After another washing step, a detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

-

Following incubation and washing, a substrate for the enzyme is added, which results in a color change.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

-

Signaling Pathways and Experimental Workflows

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in the production of pro-inflammatory cytokines, often acting in concert with the NF-κB pathway.

Experimental Workflow for Assessing Cytokine Inhibition

The following diagram outlines the general workflow for in-vitro studies on this compound's anti-inflammatory effects.

Conclusion

The available in-vitro evidence strongly supports the anti-inflammatory properties of this compound, mediated through the inhibition of pro-inflammatory cytokine production in human alveolar macrophages.[2][3] This effect is, at least in part, attributable to the modulation of the NF-κB and p38 MAPK signaling pathways. The quantitative data and detailed protocols presented in this guide offer a valuable resource for further research into the mechanisms of action of this compound and for the development of novel anti-inflammatory therapeutics. Despite its withdrawal from some markets due to safety concerns, the unique anti-inflammatory profile of this compound warrants continued investigation to inform the development of safer and more effective treatments for inflammatory respiratory diseases.

References

An In-Depth Technical Guide to the Immunomodulatory Properties of Fusafungine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusafungine, a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium, has demonstrated significant immunomodulatory and anti-inflammatory properties in addition to its antimicrobial activity. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates the immune response, with a focus on its effects on cytokine production, cell adhesion molecule expression, and lymphocyte function. This document synthesizes available data to serve as a resource for researchers and professionals in the field of immunology and drug development. It is important to note that this compound has been withdrawn from the market in several countries due to concerns about serious allergic reactions.[1][2]

Introduction

Inflammation is a critical component of the innate immune response to pathogens and tissue injury. While essential for host defense, dysregulated or excessive inflammation can lead to tissue damage and contribute to the pathophysiology of various diseases. This compound, a mixture of enniatin cyclohexadepsipeptides, has been utilized for the topical treatment of upper respiratory tract infections.[1][3][4] Beyond its bacteriostatic effects, research has elucidated its capacity to modulate inflammatory processes, suggesting a dual mechanism of action that could be beneficial in the context of infection-associated inflammation.[3][5] This guide delves into the cellular and molecular mechanisms underlying the immunomodulatory effects of this compound.

Effects on Pro-inflammatory Cytokine Production

A hallmark of this compound's immunomodulatory activity is its ability to suppress the production of key pro-inflammatory cytokines. In various in vitro models, this compound has been shown to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) from activated immune cells, primarily macrophages.[3][5]

Table 1: Summary of this compound's Effect on Pro-inflammatory Cytokine Production

| Cytokine | Cell Type | Stimulus | Effect of this compound |

| TNF-α | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | Inhibition of production[3] |

| IL-1β | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | Inhibition of production[3] |

| IL-6 | Human Alveolar Macrophages | Lipopolysaccharide (LPS) | Inhibition of production[3] |

Note: Specific quantitative data on the dose-dependent inhibition of cytokine production by this compound is not consistently available in publicly accessible literature. The effects are generally described as occurring at low concentrations.

Experimental Protocol: In Vitro Cytokine Production Assay

This protocol outlines a general method for assessing the effect of this compound on cytokine production by macrophages.

-

Cell Culture: Human monocytic cell lines (e.g., THP-1) are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). Alternatively, primary human peripheral blood mononuclear cells (PBMCs) can be isolated and cultured to allow for monocyte adherence and differentiation.

-

Stimulation: Differentiated macrophages are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, cells are stimulated with a pro-inflammatory agent, typically Lipopolysaccharide (LPS) from Gram-negative bacteria, to induce cytokine production.

-

Incubation: Cells are incubated for a period sufficient to allow for cytokine synthesis and secretion (e.g., 6-24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of TNF-α, IL-1β, and IL-6 in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit for each cytokine. The results are typically measured as picograms or nanograms per milliliter.

Downregulation of Cell Adhesion Molecule Expression

This compound has been observed to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on activated macrophages.[3][5] ICAM-1 plays a crucial role in the inflammatory response by mediating the adhesion and transmigration of leukocytes to sites of inflammation.

Table 2: Effect of this compound on ICAM-1 Expression

| Molecule | Cell Type | Stimulus | Effect of this compound |

| ICAM-1 | Human Macrophages | Inflammatory stimuli | Downregulation of surface expression[3][5] |

Experimental Protocol: ICAM-1 Expression Analysis by Flow Cytometry

The following is a generalized protocol to evaluate the impact of this compound on ICAM-1 surface expression.

-

Cell Culture and Treatment: Human epithelial or monocytic cell lines are cultured to an appropriate density. Cells are then treated with this compound at various concentrations for a predetermined time before or concurrently with an inflammatory stimulus (e.g., TNF-α or IFN-γ) known to upregulate ICAM-1.

-

Cell Harvesting: Adherent cells are detached using a non-enzymatic cell dissociation solution to preserve surface proteins.

-

Antibody Staining: The cells are incubated with a fluorochrome-conjugated monoclonal antibody specific for human ICAM-1. An isotype-matched control antibody is used to determine background fluorescence.

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the level of ICAM-1 expression on the cell surface.

Inhibition of T-Lymphocyte Function

In addition to its effects on innate immune cells, this compound also modulates adaptive immune responses by inhibiting T-cell activation and proliferation.[3] This effect is accompanied by a reduction in the synthesis of Interferon-gamma (IFN-γ), a key cytokine produced by activated T cells.[3]

Table 3: Influence of this compound on T-Lymphocyte Activities

| Activity | Cell Type | Stimulus | Effect of this compound |

| Activation & Proliferation | T-Lymphocytes | Mitogens (e.g., PHA, ConA) | Inhibition[3] |

| IFN-γ Synthesis | Activated T-Lymphocytes | Mitogens | Inhibition[3] |

Experimental Protocol: T-Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

A standard method to assess T-cell proliferation is the [³H]-thymidine incorporation assay.

-

Isolation of Lymphocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

-

Cell Culture and Stimulation: PBMCs are cultured in the presence of a mitogen, such as Phytohaemagglutinin (PHA) or Concanavalin A (ConA), to induce T-cell proliferation. Various concentrations of this compound are added to the cultures.

-

[³H]-Thymidine Pulse: After a specific incubation period (e.g., 48-72 hours), [³H]-thymidine is added to the cell cultures. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Cell Harvesting and Scintillation Counting: After a further incubation period (e.g., 18 hours), the cells are harvested onto filter mats. The amount of incorporated [³H]-thymidine is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.

Experimental Protocol: IFN-γ Secretion Assay (ELISA)

The impact of this compound on IFN-γ production by T cells can be determined as follows:

-

Cell Culture and Stimulation: PBMCs are stimulated with a mitogen in the presence or absence of this compound as described for the proliferation assay.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

ELISA: The concentration of IFN-γ in the supernatant is quantified using a specific IFN-γ ELISA kit, following the manufacturer's instructions.

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The observed anti-inflammatory effects of this compound, particularly the inhibition of pro-inflammatory cytokines and ICAM-1, strongly suggest an interaction with key intracellular signaling pathways that regulate inflammation. A central pathway in this context is the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for this compound's interaction with the NF-κB pathway is limited in the available literature, its known downstream effects are consistent with an inhibitory action on this pathway. Other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, may also be involved.

Hypothesized Signaling Pathway Inhibition by this compound

Caption: Hypothesized mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for Investigating this compound's Immunomodulatory Effects

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound containing medicinal products for oromucosal and nasal use - referral | European Medicines Agency (EMA) [ema.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. This compound Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. researchgate.net [researchgate.net]

Fusafungine's Impact on Host Cell Signaling Pathways: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusafungine, a cyclic depsipeptide antibiotic derived from the fungus Fusarium lateritium, has historically been used as a topical anti-inflammatory and antibacterial agent for respiratory tract infections.[1][2] Although withdrawn from the European market in 2016 due to concerns over severe allergic reactions, its mechanisms of action on host cell signaling pathways remain of scientific interest.[3] This technical guide provides an in-depth analysis of this compound's impact on key inflammatory signaling cascades within host cells. It consolidates available data on its modulation of cytokine production, cell adhesion molecule expression, and immune cell activation. This document is intended to serve as a resource for researchers in immunology and drug development exploring anti-inflammatory mechanisms.

Introduction

Inflammatory responses, while crucial for host defense, can lead to tissue damage if not properly regulated.[1] this compound was shown to possess significant anti-inflammatory properties in addition to its bacteriostatic activity.[1] Its therapeutic effect was attributed to its ability to modulate the host's immune response at a molecular level, thereby breaking the cycle of infection and inflammation. This guide will detail the cellular and molecular targets of this compound, focusing on its influence on critical signaling pathways.

Modulation of Pro-Inflammatory Cytokine Production

This compound has been demonstrated to inhibit the production of several key pro-inflammatory cytokines by activated macrophages. This inhibitory action appears to occur mainly at a post-transcriptional level.[1][4]

Quantitative Data on Cytokine Inhibition

| Cytokine | Cell Type | Effect of this compound | Reference |

| Tumor Necrosis Factor-α (TNF-α) | Human Alveolar Macrophages | Inhibition of release | [1][2] |

| Interleukin-1 (IL-1) | Activated Macrophages | Inhibition of production | [1][4] |

| Interleukin-6 (IL-6) | Human Alveolar Macrophages | Inhibition of release | [1][2] |

| Interleukin-8 (IL-8) | Human Alveolar Macrophages | Inhibition of release | [2] |

Experimental Protocol: Cytokine Production Assay (General Methodology)

This protocol outlines a general method for quantifying cytokine production from macrophages, adaptable for studying the effects of compounds like this compound.

-

Cell Culture: Human alveolar macrophages are isolated from broncho-alveolar lavage fluids and cultured in appropriate media.

-

Stimulation: Macrophages are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of this compound.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of cytokines (TNF-α, IL-1, IL-6, IL-8) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.

-

Data Analysis: Results are analyzed to determine the dose-dependent effect of this compound on cytokine production.

Downregulation of Cell Adhesion Molecule Expression

This compound has been shown to down-regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on activated macrophages.[1][4] ICAM-1 is a key molecule involved in the adhesion of leukocytes to endothelial cells and other cells, a critical step in the inflammatory response. Notably, this compound does not appear to affect the expression of the chemokine RANTES.[1][4]

Quantitative Data on ICAM-1 Expression

| Molecule | Cell Type | Effect of this compound | Reference |

| ICAM-1 (CD54) | Activated Macrophages | Down-regulation of expression | [1][4] |

| RANTES | Activated Macrophages | No effect | [1][4] |

Experimental Protocol: ICAM-1 Expression Assay (General Methodology)

This protocol describes a general workflow for assessing cell surface expression of ICAM-1 on macrophages.

-

Cell Culture and Treatment: Isolate and culture human alveolar macrophages as described previously.

-

Stimulation: Stimulate the macrophages with a suitable agent (e.g., recombinant Interferon-gamma, rIFN-γ) with and without this compound at various concentrations for 24 hours.

-

Cell Harvesting: Gently detach the macrophages from the culture plate.

-

Antibody Staining: Incubate the cells with a fluorochrome-conjugated monoclonal antibody specific for human ICAM-1 (anti-CD54). An isotype-matched control antibody should be used to control for non-specific binding.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of ICAM-1 positive cells and the mean fluorescence intensity, which corresponds to the level of ICAM-1 expression.

-

Data Analysis: Compare the ICAM-1 expression levels between treated and untreated cells.

Impact on Immune Cell Function

This compound also exerts inhibitory effects on T-cell activation and proliferation, and reduces the synthesis of Interferon-gamma (IFN-γ) by activated T-cells.[1][4] Furthermore, it has been reported to inhibit the release of oxygen free radicals from inflammatory macrophages without altering their phagocytic capabilities.[1][4]

Quantitative Data on Immune Cell Function

| Process | Cell Type | Effect of this compound | Reference |

| T-cell Activation & Proliferation | T-cells | Inhibition | [1][4] |

| Interferon-gamma (IFN-γ) Synthesis | Activated T-cells | Inhibition | [1][4] |

| Oxygen Free Radical Release | Inflammatory Macrophages | Inhibition | [1][4] |

| Phagocytic Activity | Inflammatory Macrophages | No effect | [1][4] |

Experimental Protocol: T-Cell Proliferation Assay (General Methodology)

A standard method to assess T-cell proliferation is the [³H]-thymidine incorporation assay.

-

T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Culture T-cells in 96-well plates and stimulate them with a mitogen (e.g., Phytohaemagglutinin - PHA) or specific antigen in the presence or absence of this compound.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Radiolabeling: Add [³H]-thymidine to each well and incubate for an additional 18-24 hours. During this time, proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

Cell Harvesting: Harvest the cells onto glass fiber filters.

-

Scintillation Counting: Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter. The counts per minute (CPM) are proportional to the level of T-cell proliferation.

-

Data Analysis: Compare the CPM values across different treatment conditions.

Putative Involvement of NF-κB and MAPK Signaling Pathways

The observed anti-inflammatory effects of this compound, such as the inhibition of pro-inflammatory cytokines and ICAM-1, strongly suggest an interaction with major inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to the transcriptional regulation of numerous inflammatory genes. While direct evidence detailing this compound's interaction with these pathways is sparse in the available literature, its downstream effects are consistent with their inhibition.

Conclusion

This compound exerts a multifaceted anti-inflammatory effect on host cells by inhibiting the production of key pro-inflammatory cytokines, down-regulating the expression of the adhesion molecule ICAM-1, and suppressing T-cell activation and proliferation. These actions likely stem from the modulation of central inflammatory signaling pathways such as NF-κB and MAPK. Although this compound is no longer clinically available due to safety concerns, a detailed understanding of its molecular mechanisms can provide valuable insights for the development of novel, targeted anti-inflammatory therapies. Further research to elucidate the precise molecular interactions of this compound with components of these signaling cascades is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effect of withdrawal of this compound from the market on prescribing of antibiotics and other alternative treatments in Germany: a pharmacovigilance impact study | springermedizin.de [springermedizin.de]

- 4. This compound, an Antimicrobial with Anti-Inflammatory Properties in Respiratory Tract Infections | springermedizin.de [springermedizin.de]

A Technical Review of the Historical Clinical Efficacy of Fusafungine for Upper Respiratory Tract Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine, a polypeptide antibiotic derived from the fungus Fusarium lateritium, was historically used as a topical treatment for upper respiratory tract infections (URTIs). It was valued for its dual anti-inflammatory and bacteriostatic properties.[1][2] This technical guide provides an in-depth review of the historical clinical efficacy data for this compound in the management of URTIs, presenting quantitative data from key studies, detailing experimental protocols, and visualizing relevant pathways and workflows. Despite its initial promise, this compound was withdrawn from the European market in 2016 due to concerns over rare but severe allergic reactions and a re-evaluation of its overall risk-benefit profile.[1][3][4] This document serves as a comprehensive resource for researchers and professionals in drug development interested in the clinical history of this compound.

Quantitative Efficacy Data

The clinical efficacy of this compound in treating URTIs was evaluated in various studies, focusing on symptom resolution and overall treatment success. The following tables summarize the key quantitative findings from this research.

Table 1: Efficacy of this compound in General URTIs

| Study Population | Intervention | Comparator | Key Efficacy Endpoints | Outcome | Reference |

| 166 adult patients with URTIs | This compound metered-dose spray for 7 or 10 days | None (open-label) | - Significant reduction in URTI symptoms from baseline (p ≤ 0.001)- Physician's evaluation of treatment as "excellent" or "good"- Necessity of further treatment after 7 days- Regression of URTI after 10 days in patients requiring prolonged treatment | - 92.1% of physicians rated treatment as "excellent" or "good"- 77.7% of patients required no further treatment after 7 days- 78.4% of patients with prolonged treatment showed regression | [5] |

| 2,818 patients with infectious diseases (including URTIs) | This compound for 7 days (monotherapy or with NSAIDs/antibiotics) | None (observational) | - Disappearance of acute rhinitis after 1 week- Disappearance of tonsillitis (non-streptococcal) after 1 week- Positive effects in sinusitis- Physician's overall assessment ("very good" or "good") | - 95% resolution of acute rhinitis- 88% resolution of tonsillitis- 91% showed positive effects in sinusitis- 88% of cases rated as "very good" or "good" | [6] |

| 1,639 adult patients with acute URTIs | This compound (4 applications to pharynx/nose every 4 hours) | None (open-label) | Regression of signs and symptoms after 5 days | Regression observed in 1,188 patients | [7] |

Table 2: Efficacy of this compound in Specific URTIs

| URTI Type | Study Design | Intervention | Comparator | Key Efficacy Endpoints | Outcome | Reference |

| Rhinopharyngitis | Pooled analysis of 3 randomized, double-blind, placebo-controlled trials (532 patients) | This compound oro-nasal spray | Placebo | - Percentage of responders (nasal symptom score improvement from Day 0 to Day 4)- Percentage of responders in patients treated early (symptoms ≤ 1 day) | - 61.5% with this compound vs. 46.8% with placebo (p=0.009)- Early treatment: 65.9% with this compound vs. 38.3% with placebo (p=0.022) | [1][8] |

| Rhinosinusitis | Monocenter, placebo-controlled, double-blind study (20 patients) | This compound nasal spray | Placebo nasal spray | Reduction of symptom score from Day 0 to Day 1 | Significant reduction with this compound (p < 0.01) vs. no significant reduction with placebo (p = 0.2174) | [9] |

| Follicular Pharyngitis | Double-blind, multicenter, controlled study (81 patients) | This compound | Placebo | - Decrease in postnasal drip- Percentage of patients with no symptoms at Day 7 | - Significant decrease in postnasal drip in the this compound group- Greater percentage of symptom-free patients in the this compound group | [10] |

| Acute Laryngitis | Phase IV study (484 patients) | This compound | None (open-label) | - Improvement in hoarseness, sore throat, and difficulty swallowing after 1 week- Disappearance of hoarseness after 1 week | - ~90% of patients showed improvement in symptoms- 60% of patients had complete resolution of hoarseness | [11] |

| Post-Tonsillectomy | Prospective, open, randomized study (68 patients) | This compound spray 4 times daily | Standard postoperative therapy | Reduction in total consumption of analgesics | ~16% decrease in total analgesic consumption (p < 0.04) | [12] |

Experimental Protocols

The methodologies of the key clinical trials investigating this compound's efficacy varied in their design. Below are summaries of the experimental protocols for some of the pivotal studies.

Pooled Analysis of Three Randomized Controlled Trials in Acute Rhinopharyngitis

-

Study Design: This was a pooled analysis of three randomized, double-blind, placebo-controlled, parallel-group studies.[8]

-

Patient Population: A total of 532 patients with acute rhinopharyngitis were included.[8]

-

Inclusion Criteria: Patients presenting with symptoms of acute rhinopharyngitis. For a subset analysis, patients who initiated treatment within one day of symptom onset were evaluated separately.[8]

-

Intervention: this compound was administered as an oro-nasal spray.[8]

-

Comparator: A placebo oro-nasal spray was used.[8]

-

Primary Endpoint: The primary efficacy measure was the improvement in the nasal symptom score from baseline (Day 0) to Day 4 of treatment. A "responder" was defined as a patient showing improvement in this score.[8]

-

Statistical Analysis: The percentage of responders in the this compound and placebo groups were compared using appropriate statistical tests (p-values and odds ratios were calculated).[8]

Open-Label, Multicenter Study in General URTIs

-

Study Design: An open-label, multicenter study.[5]

-

Patient Population: 166 adult patients diagnosed with community-acquired URTIs.[5]

-

Intervention: Patients were treated with a this compound metered-dose spray for a duration of 7 or 10 days.[5]

-

Outcome Measures:

-

The incidence and severity of URTI symptoms were recorded at baseline and throughout the treatment period.

-

Physicians provided an overall evaluation of the treatment's efficacy as "excellent," "good," "moderate," or "poor."

-

The need for any additional treatment after the initial 7-day period was documented.[5]

-

-

Statistical Analysis: The significance of the reduction in symptom scores from baseline was determined (p ≤ 0.001).[5]

Visualizations

Proposed Anti-Inflammatory Signaling Pathway of this compound

This compound was shown to possess anti-inflammatory properties by modulating cytokine production.[13] The diagram below illustrates its proposed mechanism of action at a cellular level.

Caption: Proposed anti-inflammatory mechanism of this compound.

Generalized Experimental Workflow for a this compound Clinical Trial

The following diagram outlines a typical workflow for the clinical trials that were conducted to assess the efficacy of this compound.

Caption: Generalized workflow of a this compound clinical trial.

Conclusion

The historical clinical data for this compound in the treatment of URTIs suggests a modest efficacy in reducing symptoms, particularly in conditions like rhinopharyngitis and rhinosinusitis.[1][8][9] Several studies, including a pooled analysis of randomized controlled trials, indicated a statistically significant, albeit not overwhelmingly large, benefit over placebo.[8] The drug's dual mechanism of action, combining bacteriostatic and anti-inflammatory properties, provided a strong rationale for its use in these often self-limiting but symptomatically burdensome infections.[5][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. CMDh endorses revocation of authorisations for this compound sprays used to treat airway infections | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Efficacy and acceptability of this compound, a local treatment for both nose and throat infections, in adult patients with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medscimonit.com [medscimonit.com]

- 7. [Efficacy and safety assessment program of fusafungin in the treatment of acute upper respiratory tract infections in adults (PROFIL): multicenter study in Poland] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of this compound in acute rhinopharyngitis: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical treatment of rhinosinusitis with this compound nasal spray. A double-blind, placebo-controlled, parallel-group study in 20 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic efficacy and clinical acceptability of this compound in follicular pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Therapy of isolated acute laryngitis with fusafungin. A phase IV study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [this compound after tonsillectomy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fusafungine Extraction and Purification from Fusarium lateritium Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of fusafungine from Fusarium lateritium cultures. This compound, a cyclic depsipeptide with antibiotic and anti-inflammatory properties, is a secondary metabolite produced by this fungus.[1] The protocols outlined below are based on established methods and are intended to guide researchers in the efficient isolation of this bioactive compound.

Overview of this compound Production and Extraction

The production of this compound involves the fermentation of a high-yielding strain of Fusarium lateritium, such as the Servier strain (CBS 675.80), in a nutrient-rich medium.[2] Following fermentation, the fungal mycelium, which contains the this compound, is harvested and subjected to a multi-step extraction and purification process. This process typically involves solvent extraction to isolate the crude this compound, followed by purification steps to remove impurities.

Quantitative Data Summary

The yield of this compound is highly dependent on the strain of Fusarium lateritium used and the fermentation conditions. The following table summarizes a comparison of this compound production between different strains.

| Strain of Fusarium lateritium | This compound Yield (g/L) in Laboratory Fermentation |

| Wild Type (Cognassier-Terreau) | 0.1 - 0.12 |

| CBS 119.63 | 0.14 - 0.17 |

| Servier (CBS 675.80) | 0.605 - 0.826 |

Data compiled from patent literature describing comparative studies.[3] At an industrial scale, the Fusarium lateritium Servier strain (CBS 675.80) has been reported to yield 1.8 to 3.6 kg of this compound per cubic meter of culture medium.[3]

Experimental Protocols

Inoculum Preparation

A pure culture of Fusarium lateritium, preferably a high-yielding strain like CBS 675.80, is required to initiate the fermentation process.

Protocol for Oatmeal Agar Preparation:

This protocol is for the preparation of the agar medium used to cultivate the initial fungal culture.

-

Weigh 50 g of oatmeal and grind it into a fine powder using a mortar and pestle.[4]

-

Add the ground oatmeal to 1 liter of distilled water in a flask.

-

Filter the boiled mixture through gauze to remove the solid oat residue.[3]

-

Add 20 g of agar to the filtrate and heat until the agar is completely dissolved.[4]

-

Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

-

Allow the medium to cool to approximately 50-55°C before pouring it into sterile Petri dishes.[3]

-

Once solidified, the plates are ready for inoculation with Fusarium lateritium.

Fermentation

This protocol describes the cultivation of Fusarium lateritium for the production of this compound.

Fermentation Medium Composition:

| Component | Concentration (g/L) |

| Sucrose | 25 |

| Spongy Glucose | 25 |

| Ammonium Nitrate | 10 |

| Monopotassium Phosphate | 5 |

| Magnesium Sulphate | 2.5 |

This composition is based on a patented fermentation medium for this compound production.[5]

Fermentation Protocol:

-

Prepare the fermentation medium according to the table above and sterilize it by autoclaving at 120°C for 30 minutes. The pH of the medium should be around 5.4-5.5 before sterilization and will drop to 4.8-5 after.[5]

-

Inoculate the sterile medium with a mature culture of Fusarium lateritium from an oatmeal agar plate.

-

Incubate the culture at a constant temperature of 28°C.[5]

-

Provide continuous aeration at a rate of 1 liter of sterile air per minute per liter of medium.[5]

-

Allow the fermentation to proceed for approximately 95 ± 5 hours, or until the carbohydrate sources are depleted.[5]

Extraction

This protocol details the extraction of crude this compound from the fungal mycelium.

-

After fermentation, separate the mycelium from the culture broth by filtration or centrifugation.

-

Extract the mycelium with a chlorinated solvent such as dichloromethane or chloroform. The choice of solvent may need to be optimized for maximum yield.[6] A common starting ratio is 10:1 (v/w) of solvent to wet mycelial mass.

-

Separate the solvent extract from the mycelial debris.

-

Evaporate the solvent under reduced pressure to obtain a crude residue.[5]

-

Dissolve the residue in a hydrocarbon solvent like hexane or heptane.[5][7]

-

Perform a liquid-liquid extraction by washing the hydrocarbon solution with an aqueous alcohol solution (e.g., 70% ethanol in water) to transfer the this compound into the aqueous alcohol phase.[5]

-

Separate the aqueous alcohol phase containing the this compound.

Purification

This protocol describes the purification of crude this compound.

-

Concentrate the aqueous alcohol extract under reduced pressure. This will cause the crude this compound to precipitate.[5]

-

Collect the crude precipitate by filtration.

-

Dissolve the crude this compound in an alcoholic solution (e.g., ethanol).

-

Add activated carbon to the solution to adsorb colored impurities.[8][9] The amount of activated carbon will need to be optimized, but a starting point is typically 1-2% (w/w) of the crude product.

-

Stir the mixture for a defined period (e.g., 30-60 minutes) and then remove the activated carbon by filtration.

-

The purified this compound is then obtained by recrystallization from an ethyl alcohol-water mixture.[5] Dissolve the product in a minimal amount of hot ethanol and then slowly add water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Collect the purified this compound crystals by filtration and dry them under vacuum.

Quantitative Analysis by HPLC

This protocol provides a starting point for the quantitative analysis of this compound in fermentation broth and at various stages of purification. This method is adapted from established protocols for the analysis of enniatins, which are structurally similar to this compound.[1][10]

HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Agilent Zorbax, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 206 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

For fermentation broth, centrifuge the sample to remove solids.

-

Dilute the supernatant with the mobile phase to a concentration within the linear range of the standard curve.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection.

-

For in-process samples from extraction and purification, dissolve a known amount in the mobile phase and dilute as necessary.

Standard Curve Preparation:

-

Prepare a stock solution of purified this compound in the mobile phase.

-

Perform serial dilutions to create a series of standards with known concentrations.

-

Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: Workflow for Quantitative Analysis of this compound by HPLC.

References

- 1. mdpi.com [mdpi.com]

- 2. himedialabs.com [himedialabs.com]

- 3. flinnsci.com [flinnsci.com]

- 4. plantarchives.org [plantarchives.org]

- 5. exodocientifica.com.br [exodocientifica.com.br]

- 6. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. activatedcarbondepot.com [activatedcarbondepot.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Enniatins in Fusafungine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine is an antibiotic formerly used for the treatment of upper respiratory tract infections. It is a complex mixture of bioactive cyclic hexadepsipeptides known as enniatins, produced by the fungus Fusarium lateritium[1][2]. The therapeutic and toxicological profiles of this compound are directly related to the specific composition and concentration of its constituent enniatins. Therefore, accurate quantitative analysis of the enniatin mixture is crucial for quality control, drug development, and toxicological assessment.

This document provides a detailed protocol for the quantitative analysis of the primary enniatin analogues in a this compound mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for mycotoxin determination[3].

Quantitative Composition of Enniatins in this compound

This compound is predominantly composed of four major enniatin analogues: A, A1, B, and B1. The typical distribution of these enniatins in the mixture is summarized in the table below.

| Enniatin Analogue | Chemical Formula | Molar Mass ( g/mol ) | Percentage in Mixture (%) |

| Enniatin A | C₃₆H₆₃N₃O₉ | 681.9 | 2% |

| Enniatin A1 | C₃₅H₆₁N₃O₉ | 667.9 | 16% |

| Enniatin B | C₃₃H₅₇N₃O₉ | 639.8 | 40%[4] |

| Enniatin B1 | C₃₄H₅₉N₃O₉ | 653.9 | 42% |

Experimental Protocol: Quantitative Analysis of Enniatins by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of enniatins from a this compound drug substance or product. Method validation and optimization are essential for specific matrices.

Materials and Reagents

-

Standards: Certified reference standards of enniatin A, A1, B, and B1.

-

Solvents: Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade).

-

Additives: Ammonium formate and formic acid.

-

Extraction Sorbents: Dispersive solid-phase extraction (dSPE) materials such as C18 silica sorbent and magnesium sulfate (MgSO₄)[5].

-

Filters: 0.22 µm nylon syringe filters.

Sample Preparation and Extraction

-

Sample Weighing: Accurately weigh a known amount of the this compound sample.

-

Dissolution: Dissolve the sample in an appropriate volume of acetonitrile or methanol.

-

Extraction (QuEChERS-based approach):

-

Add the dissolved sample to a centrifuge tube containing water.

-

Add NaCl and MgSO₄, vortex thoroughly, and centrifuge[5].

-

Collect the acetonitrile supernatant.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer the supernatant to a dSPE tube containing C18 sorbent and MgSO₄.

-

Vortex and centrifuge to remove matrix interferences[5].

-

-

Filtration: Filter the final extract through a 0.22 µm nylon filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

B: Methanol with 5 mM ammonium formate and 0.1% formic acid[5].

-

-

Gradient Elution: A suitable gradient program to separate the enniatin analogues.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Precursor and Product Ions: Specific precursor-to-product ion transitions for each enniatin analogue must be determined by infusing individual standards.

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by diluting the certified reference materials in a solvent that mimics the final sample extract.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of each enniatin analogue against its concentration.

-

Quantification: Determine the concentration of each enniatin in the sample by interpolating its peak area from the respective calibration curve.

Diagrams

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture-Based Fusafungine Cytotoxicity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusafungine is an antibiotic with anti-inflammatory properties, formerly used for the treatment of upper respiratory tract infections.[1] It is a mixture of enniatin cyclohexadepsipeptides produced by the fungus Fusarium lateritium.[1] Due to concerns about severe allergic reactions, its marketing authorization has been withdrawn in several countries.[2] However, the cytotoxic properties of its constituent enniatins continue to be an area of research. These application notes provide detailed protocols for assessing the cytotoxicity of this compound and its related compounds in cell culture models, which is crucial for understanding its biological effects and potential therapeutic or toxicological implications.

Data Presentation: Cytotoxicity of Enniatins

| Compound/Mixture | Cell Line | Assay | Exposure Time (h) | IC50 (µM) |

| Enniatin A | MRC-5 (lung fibroblast) | BrdU | Not Specified | 0.8 |

| Enniatin A1 | Caco-2 (colon adenocarcinoma) | Not Specified | 48 | 2.7 ± 0.8 |

| Enniatin A1 | HT-29 (colon adenocarcinoma) | Not Specified | 48 | 1.4 ± 0.7 |

| Enniatin B | MRC-5 (lung fibroblast) | BrdU | Not Specified | 3.6 |

| Enniatin B | HepG2 (liver carcinoma) | Not Specified | Not Specified | 0.9 - 435.9 |

| Enniatin B1 | CHO-K1 (ovary epithelial) | Not Specified | Not Specified | 2.47 - 4.53 |

| Enniatin A1 + B | CHO-K1 (ovary epithelial) | Not Specified | Not Specified | 0.44 ± 0.15 |

| Enniatin A1 + B + B1 | CHO-K1 (ovary epithelial) | Not Specified | Not Specified | 0.97 ± 0.48 |

| Mixture of Enniatins | PK-15 (porcine kidney) | Not Specified | 72 | 41 |

This table compiles data from multiple sources to illustrate the range of cytotoxic effects of different enniatins and their mixtures.[3][4][5]

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of this compound involves cell culture, treatment with the compound, and subsequent analysis using various assays to measure cell viability, membrane integrity, and apoptosis.

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Materials:

-

Target cells (e.g., A549, BEAS-2B, or Calu-3)

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells if a solvent is used.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

-